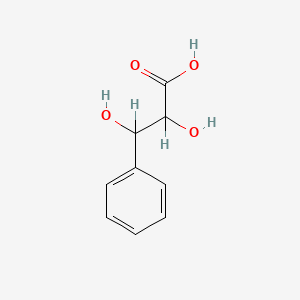
5-bromo-1-chloro-2-ethyl-3-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-chloro-2-ethyl-3-methoxybenzene is an aromatic compound with the molecular formula C10H11BrClO. It is characterized by the presence of bromine, chlorine, ethyl, and methoxy groups attached to a benzene ring. This compound has found significant applications in various fields of research, including medicinal chemistry, organic synthesis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-chloro-2-ethyl-3-methoxybenzene typically involves the following steps:
Formation of 1-ethyl-3-methoxybenzene: This intermediate is prepared by reacting 1,3-dimethoxybenzene with ethylmagnesium bromide.
Bromination: The intermediate undergoes bromination using bromine to introduce the bromine atom.
Chlorination: Finally, chlorination with thionyl chloride introduces the chlorine atom, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. These methods involve precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-1-chloro-2-ethyl-3-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other compounds.
Aplicaciones Científicas De Investigación
5-Bromo-1-chloro-2-ethyl-3-methoxybenzene is a versatile compound with applications in various scientific research fields:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-bromo-1-chloro-2-ethyl-3-methoxybenzene involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in various biochemical reactions, depending on its structure and functional groups. The exact mechanism of action may vary based on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-1-chloro-3-ethyl-2-methoxybenzene
- 5-Bromo-2-chloro-4’-ethoxydiphenylmethane
Uniqueness
5-Bromo-1-chloro-2-ethyl-3-methoxybenzene is unique due to its specific combination of functional groups, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
1784972-71-9 |
|---|---|
Fórmula molecular |
C9H10BrClO |
Peso molecular |
249.5 |
Pureza |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



